This compound can be classified under the category of benzoxazines, which are derived from isatoic anhydrides. It has been studied for its biological activity, particularly against various strains of Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent . The molecular formula for this compound is and it possesses a molecular weight of approximately 285.72 g/mol .
The synthesis of 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione typically involves the cyclization of dihydroxy-N-phenylbenzamides. This method includes the reaction of substituted dihydroxybenzoic acids with aniline derivatives. The process generally proceeds through a series of steps that include:
The detailed synthetic route may vary based on the specific substituents on the phenyl ring and reaction conditions used .
The molecular structure of 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione features:
The compound's structural data can be represented in the following table:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 285.72 g/mol |
CAS Number | 35874-27-2 |
6-Chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has been shown to participate in various chemical reactions, including:
These reactions are critical for exploring its applications in medicinal chemistry and drug development .
The mechanism of action for 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione primarily involves its interaction with microbial targets. Studies have indicated that this compound exhibits significant activity against Mycobacterium tuberculosis by disrupting bacterial cell wall synthesis or function. The exact mechanism may involve:
Data from in vitro studies suggest that derivatives of this compound show improved efficacy compared to standard antibiotics like isoniazid .
The physical properties of 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione include:
Chemical properties include its stability under normal conditions but potential reactivity under acidic or basic environments due to functional groups present .
6-Chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has several promising applications in scientific research:
The 2H-1,3-benzoxazine-2,4(3H)-dione scaffold—a bicyclic heterocyclic system—features a benzene ring fused with a 1,3-oxazine-2,4-dione moiety. This core structure exhibits planarity due to conjugation across the lactam and lactone carbonyl groups, enabling π-electron delocalization that enhances stability and influences bioactivity . Substituent positioning drives pharmacological behavior:
Table 1: Structural Features and Biological Implications of Key Derivatives
Compound | Substituents | Key Structural Attributes | Pharmacological Influence |
---|---|---|---|
6-Chloro-3-(2-ethylphenyl) derivative | Cl at C6; 2-Ethylphenyl at N3 | Ortho-ethyl steric bulk; electron-withdrawing Cl | Enhanced receptor affinity |
6,8-Dibromo-3-(2-ethylphenyl) variant | Br at C6/C8; 2-Ethylphenyl | Increased electrophilicity; halogen bonding | Modified reactivity in nucleophilic substitutions |
3-Benzyl-2H-1,3-benzoxazine-2,4-dione | Benzyl at N3 | Flexible N3 substituent | Variable antimycobacterial activity |
4-Thioxo-6-chloro derivative | S replaces O at C4 | Altered H-bonding capacity; reduced polarity | Improved antitubercular potency |
Benzoxazine chemistry emerged in the 1940s with Burke's synthesis of 2H-1,3-benzoxazine-2,4(3H)-dione (Carsalam), initially explored as an analgesic metabolite of ethyl 2-carbamoyloxybenzoate [6]. The 1990s–2000s marked a shift toward antimycobacterial applications, driven by resistance to frontline TB drugs:
Table 2: Key Milestones in Benzoxazine Derivative Development
Time Period | Innovation | Representative Compound | Therapeutic Advance |
---|---|---|---|
1940–1950s | Initial synthesis of benzoxazine-diones | Carsalam (unsubstituted core) | Analgesic metabolite identification |
1990s | Halogenated variants | 6-Chloro-3-phenyl derivatives | Antimycobacterial lead optimization |
2000s | Thione/dithione modifications | 6-Chloro-3-phenyl-4-thioxo analog | Enhanced activity against M. kansasii |
2010s | Ortho-substituted N3-aryl derivatives | 6-Chloro-3-(2-ethylphenyl) prototype | Improved target selectivity |
The strategic incorporation of chloro at C6 and 2-ethylphenyl at N3 creates synergistic effects that optimize bioactivity:
Table 3: Impact of Substituents on Biological Activity
Substituent Combination | Antimycobacterial MIC (µg/mL) | Relative Bioactivity vs. Unsubstituted Core | Dominant Effect |
---|---|---|---|
None (Carsalam core) | >64 | Baseline (1×) | – |
6-Cl only | 8–16 | 4–8× increase | Halogen bonding |
3-(2-Ethylphenyl) only | 4–8 | 8–16× increase | Steric complementarity |
6-Cl + 3-(2-Ethylphenyl) | 0.5–2 | 32–128× increase | Synergistic electronic modulation |
6-Cl + 3-(4-Trifluoromethylphenyl) | 1–4 | 16–64× increase | Enhanced lipophilicity |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: